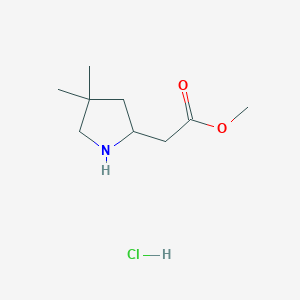

Methyl 2-(4,4-dimethylpyrrolidin-2-yl)acetate hydrochloride

Description

Methyl 2-(4,4-dimethylpyrrolidin-2-yl)acetate hydrochloride is a pyrrolidine-derived compound characterized by a five-membered saturated nitrogen ring with two methyl groups at the 4-position and an ester functional group. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₈H₁₇ClN₂O (including the hydrochloride counterion), with a molecular weight of 192.69 g/mol . The compound is frequently employed as a building block in medicinal chemistry due to the pyrrolidine scaffold’s prevalence in bioactive molecules.

Properties

IUPAC Name |

methyl 2-(4,4-dimethylpyrrolidin-2-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2)5-7(10-6-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPYNTSGJJYUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1)CC(=O)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4,4-dimethylpyrrolidin-2-yl)acetate hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products Formed:

Oxidation: N-oxides, carboxylic acids.

Reduction: Secondary amines, alcohols.

Substitution: Amides, thioesters.

Scientific Research Applications

Methyl 2-(4,4-dimethylpyrrolidin-2-yl)acetate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a precursor in the development of pharmaceutical drugs.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4,4-dimethylpyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural analogs include:

Key Observations :

- Pyrrolidine vs. Pyrimidine Rings : The saturated pyrrolidine in the target compound improves conformational flexibility compared to the aromatic pyrimidine in 2-chloro-6-methylpyrimidine-4-carboxylic acid, which is rigid and planar .

- Substituent Effects: The 4,4-dimethyl groups in the target compound increase steric hindrance and lipophilicity, favoring membrane permeability.

- Ester Functionality : All compounds except 2-chloro-6-methylpyrimidine-4-carboxylic acid contain ester groups. Hydrolysis rates vary: the target compound’s ester is less sterically hindered than KOK1101’s, suggesting faster conversion to carboxylic acid derivatives .

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to its free base. In contrast, 2-chloro-6-methylpyrimidine-4-carboxylic acid (carboxylic acid form) is highly polar but may form less soluble salts depending on pH .

- Melting Points : Data is scarce, but the difluoro analog () likely has a higher melting point due to stronger intermolecular forces from fluorine substituents .

Biological Activity

Methyl 2-(4,4-dimethylpyrrolidin-2-yl)acetate hydrochloride (CAS: 2219374-20-4) is a compound of interest in various biological and pharmaceutical studies. Its unique structure, which includes a pyrrolidine moiety, suggests potential biological activities that merit detailed examination. This article summarizes the current understanding of its biological activity, including relevant research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C10H18ClN |

| Molecular Weight | 189.71 g/mol |

| CAS Number | 2219374-20-4 |

| IUPAC Name | This compound |

Biological Activity

-

Antimicrobial Activity :

- Preliminary studies suggest that derivatives of pyrrolidine can exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains with varying degrees of success.

- A related compound demonstrated minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Klebsiella pneumoniae, indicating potential efficacy in treating infections caused by these pathogens .

-

Anti-inflammatory Properties :

- Compounds containing the pyrrolidine structure have been investigated for their anti-inflammatory effects. For example, N-methyl-2-pyrrolidone (NMP), a known solvent with similar properties, has shown efficacy in reducing inflammation in mouse models by modulating transcription factors involved in inflammatory responses . This suggests that this compound may also possess similar anti-inflammatory capabilities.

-

Neuroprotective Effects :

- The potential neuroprotective effects of pyrrolidine derivatives are noteworthy. Some studies have indicated that compounds with this structure can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.

Case Studies

A review of literature reveals limited direct case studies specifically focusing on this compound. However, the following related findings are noteworthy:

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(4,4-dimethylpyrrolidin-2-yl)acetate hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include alkylation or acylation of the pyrrolidine core, followed by esterification. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Maintaining 40–60°C minimizes side reactions (e.g., ester hydrolysis) .

- Catalytic bases : Potassium carbonate or triethylamine improves nucleophilic substitution rates during ester formation . Post-synthesis purification via recrystallization or column chromatography ensures >95% purity.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : H and C NMR verify the pyrrolidine ring substituents and ester functionality. For stereoisomers, 2D NOESY identifies spatial configurations .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) monitors purity and detects polar impurities .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the best practices for ensuring compound stability during storage?

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent ester hydrolysis or oxidation .

- Solubility considerations : The hydrochloride salt enhances aqueous solubility (~50 mg/mL in water), but prolonged exposure to moisture should be avoided .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Contradictions between predicted and observed data (e.g., H NMR shifts) require:

- X-ray crystallography : Single-crystal analysis using SHELXL or SHELXS provides unambiguous stereochemical assignments .

- DFT calculations : Computational modeling (e.g., Gaussian) predicts NMR chemical shifts for comparison with experimental data .

- Cross-validation : Correlate IR (C=O stretch at ~1730 cm⁻¹) and LC-MS data to confirm functional groups .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound in pharmacological studies?

SAR studies focus on modifying substituents to assess biological impact:

- Pyrrolidine ring substitutions : Introducing 4,4-dimethyl groups increases lipophilicity, enhancing blood-brain barrier penetration in neuroactivity assays .

- Ester vs. carboxylic acid : The methyl ester improves cell permeability, while hydrolysis to the free acid alters target binding (e.g., enzyme inhibition) .

- Stereochemistry : Enantiomeric separation (via chiral HPLC) and activity screening reveal (2S,4R) configurations as potent kinase inhibitors .

Q. How can enantiomeric purity be enhanced during synthesis of stereoisomers?

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to direct asymmetric synthesis .

- Kinetic resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes one enantiomer .

- Crystallization-induced diastereomer resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) improves enantiomeric excess (>99%) .

Q. What experimental designs address contradictions in biological activity data across studies?

- Dose-response reevaluation : Test a broader concentration range (nM to mM) to identify non-linear effects .

- Cell line specificity : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. SH-SY5Y) to assess tissue-dependent effects .

- Off-target profiling : Use kinome-wide screening or proteomics to identify secondary targets that may explain divergent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.